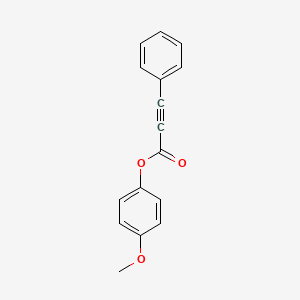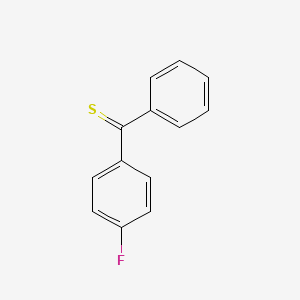
(4-Fluorophenyl)(phenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(phenyl)methanethione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(phenyl)methanethione can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with thiobenzamide under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as montmorillonite K-10 can be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethione group reduced to methylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(morpholino)methanethione: Similar structure but with a morpholine ring instead of a fluorine atom.
1-(4-Chlorothiobenzoyl)piperidine: Contains a chlorine atom instead of fluorine and a piperidine ring.
Uniqueness
(4-Fluorophenyl)(phenyl)methanethione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
109754-19-0 |
|---|---|
Molekularformel |
C13H9FS |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
(4-fluorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
LOMGXMCLYNVJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
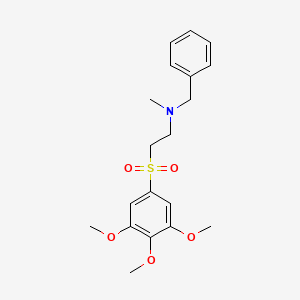

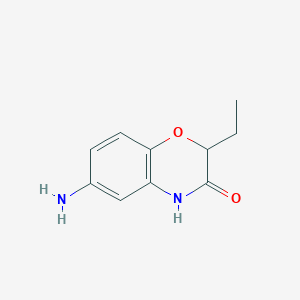
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
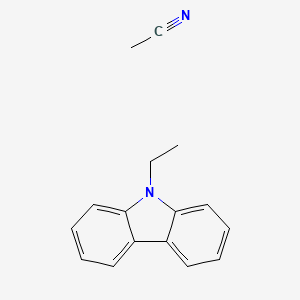
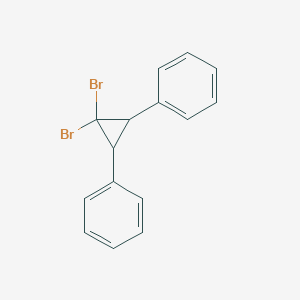
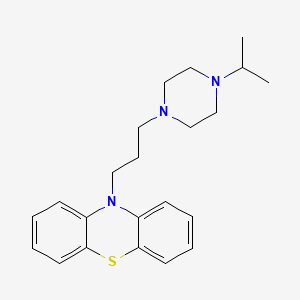

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)

